molecular formula C18H20ClN3O B12044578 N'-((2-Chloro-7-methylquinolin-3-yl)methylene)cyclohexanecarbohydrazide CAS No. 477733-50-9

N'-((2-Chloro-7-methylquinolin-3-yl)methylene)cyclohexanecarbohydrazide

Cat. No.: B12044578
CAS No.: 477733-50-9
M. Wt: 329.8 g/mol
InChI Key: PJDDYGTUTNRORA-RGVLZGJSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((2-Chloro-7-methylquinolin-3-yl)methylene)cyclohexanecarbohydrazide typically involves the condensation of 2-chloro-7-methylquinoline-3-carbaldehyde with cyclohexanecarbohydrazide . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours . The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

N’-((2-Chloro-7-methylquinolin-3-yl)methylene)cyclohexanecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce various substituted quinoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-((2-Chloro-7-methylquinolin-3-yl)methylene)cyclohexanecarbohydrazide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes . Additionally, the compound may inhibit specific enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-((2-Chloro-7-methylquinolin-3-yl)methylene)cyclohexanecarbohydrazide is unique due to its specific combination of the quinoline core with the cyclohexanecarbohydrazide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

477733-50-9

Molecular Formula

C18H20ClN3O

Molecular Weight

329.8 g/mol

IUPAC Name

N-[(E)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]cyclohexanecarboxamide

InChI

InChI=1S/C18H20ClN3O/c1-12-7-8-14-10-15(17(19)21-16(14)9-12)11-20-22-18(23)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,22,23)/b20-11+

InChI Key

PJDDYGTUTNRORA-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC2=NC(=C(C=C2C=C1)/C=N/NC(=O)C3CCCCC3)Cl

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=NNC(=O)C3CCCCC3)Cl

Origin of Product

United States

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